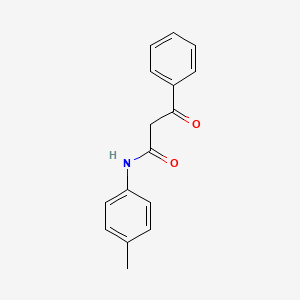
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as BTE, is a chemical compound that has been extensively studied for its potential use in scientific research applications. BTE is a sulfonamide derivative that has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways in cancer cells. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression in cells. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that is often overactive in cancer cells. By inhibiting these key enzymes and pathways, N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is able to induce apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have several biochemical and physiological effects in cells. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to induce the accumulation of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and apoptosis. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition of MMPs can lead to the inhibition of cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide for lab experiments is its high potency and specificity for cancer cells. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to be highly effective at inhibiting the growth and proliferation of cancer cells, while having minimal effects on normal cells. This makes N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide a potential candidate for the development of new cancer therapies. However, one of the limitations of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide. One potential direction is the development of new formulations of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide that can improve its solubility and bioavailability. Another potential direction is the investigation of the effects of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide on other signaling pathways and enzymes in cancer cells. Additionally, the potential use of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide in combination with other cancer therapies should be investigated, as this may enhance its effectiveness. Finally, the potential use of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide in other disease models, such as inflammation and neurodegenerative diseases, should be explored.
Synthesemethoden
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can be synthesized using a multistep process that involves the reaction of 5-benzoylthiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-methoxybenzylamine. The resulting intermediate is then reacted with ethanesulfonyl chloride to yield the final product, N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide. This synthesis method has been optimized to yield high purity and high yield of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied for its potential use in scientific research applications. One of the most promising applications of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is in cancer research. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-26-18-9-7-16(8-10-18)13-14-28(24,25)22-15-19-11-12-20(27-19)21(23)17-5-3-2-4-6-17/h2-12,22H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZBNBGAUSPWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)
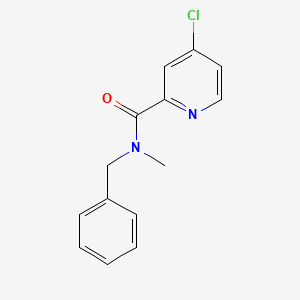
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)
![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)
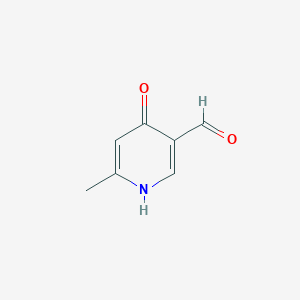
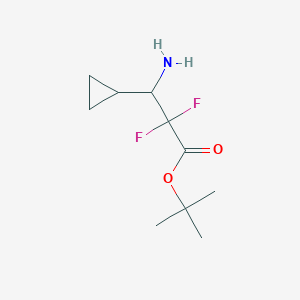
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2950350.png)
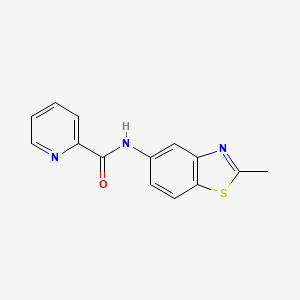
![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)
